1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a class of heterocyclic compounds with diverse pharmacological applications. Its structure features a 4-isopropylphenyl group at position 1 and a mercapto (-SH) substituent at position 6 (Figure 1). These substituents influence its physicochemical properties and biological activity, particularly in antimicrobial and anticancer contexts .
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)9-3-5-10(6-4-9)18-12-11(7-15-18)13(19)17-14(20)16-12/h3-8H,1-2H3,(H2,16,17,19,20) |
InChI Key |
CLPBXBKFUPJHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Approach 1: Formamide-Mediated Cyclization
Procedure :
-
Starting Material : 5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazole-4-carbonitrile (or analogous derivatives).
-
Reagents : Formamide and acetic anhydride under reflux.
-
Mechanism : Cyclization occurs via nucleophilic attack of the amino group on the carbonitrile, forming the pyrimidine ring.
Advantages :
-
Direct formation of the pyrimidinone core.
-
Avoids harsh conditions like microwave irradiation.
Limitations :
-
Limited flexibility for introducing substituents at positions 1 and 6.
Functionalization at Position 1: Introduction of 4-Isopropylphenyl Group
The 4-isopropylphenyl group is introduced via cross-coupling reactions, typically Suzuki-Miyaura coupling , due to its efficiency in forming C–C bonds.
Stepwise Procedure:
-
Halogenation of Core :
-
Intermediate : 1-Bromo-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Reagents : Brominating agents (e.g., NBS, NIS).
-
-
Suzuki Coupling :
Key Optimization Parameters :
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | High activity for aryl coupling |
| Base | Na₂CO₃ | Enhances transmetallation |
| Solvent | Dioxane | High boiling point, stable under heat |
Functionalization at Position 6: Introduction of Mercapto (-SH) Group
The mercapto group is typically introduced via nucleophilic substitution of a halogen (e.g., Cl, Br) at position 6.
Stepwise Procedure:
-
Halogenation of Core :
-
Intermediate : 6-Chloro-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Reagents : POCl₃ or SOCl₂.
-
-
Thiolation :
Critical Considerations :
-
Protecting Groups : If other reactive sites exist, thiol groups may require protection (e.g., as disulfides) during earlier steps.
-
Steric Effects : Bulky substituents at position 1 may hinder thiolation; reaction conditions may need adjustment.
Integrated Synthetic Route
A proposed multi-step synthesis is outlined below:
Step 1: Core Synthesis
Route : Formamide-mediated cyclization.
Intermediate : Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Step 2: Halogenation
Target : 6-Chloro-1-bromo-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Method : Sequential bromination (position 1) and chlorination (position 6).
Step 3: Suzuki Coupling
Target : 1-(4-Isopropylphenyl)-6-chloro-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C.
Step 4: Thiolation
Target : 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Conditions : NaSH, ethanol, reflux.
Alternative Methods and Challenges
Alternative Approach: Mitsunobu Reaction
Application : Introducing the 4-isopropylphenyl group via alkoxy intermediates.
Procedure :
-
Intermediate : 1-Hydroxy-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Reagents : DIAD, triethylphosphine, 4-isopropylphenol.
Advantages :
-
Avoids halogenation steps.
-
Suitable for sensitive substrates.
Limitations :
Data Tables for Key Reactions
Table 1: Suzuki Coupling Conditions for Position 1 Functionalization
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Isopropylphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 80 | 16 | 45 |
| 2 | 4-Isopropylphenyl | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 12 | 38 |
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolopyrimidine core, using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF).
Scientific Research Applications
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing inhibitors of specific enzymes, such as Bruton’s tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases.
Biological Studies: It has been studied for its antiproliferative activity against cancer cell lines, demonstrating the ability to induce apoptosis through caspase-mediated pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a BTK inhibitor, the compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of B-cell receptor signaling pathways. This results in the suppression of B-cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is common among analogs, but substitutions at positions 1, 5, and 6 dictate functional differences:
Key Observations :
Comparative Yields and Conditions
The target compound’s mercapto group likely requires post-synthetic modification, such as thiolation of a chloro precursor .
Antimicrobial Activity
Anticancer Potential
- Apoptosis Induction : Analogs like 1,5-diphenyl-6-substituted derivatives show caspase-3 activation and PARP-1 inhibition in RKO colon cancer cells .
- Substituent Impact : Bulky groups (e.g., 4-isopropylphenyl) may improve tumor selectivity compared to smaller substituents .
Physicochemical Properties
| Property | Target Compound (Predicted) | 1-(2,4-Dichlorophenyl) Analog | 1-(4-Methoxybenzyl) Analog |
|---|---|---|---|
| Molecular Weight | ~300 g/mol | 309 g/mol | 256 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 3.1 | 1.8 |
| Solubility | Low (hydrophobic aryl) | Very low | Moderate (methoxy group) |
| Stability | Air-sensitive (SH group) | Stable | Stable |
The mercapto group’s susceptibility to oxidation may limit the target compound’s shelf life compared to chloro or methoxy analogs .
Biological Activity
1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a mercapto group, which is known to influence its biological activity. The presence of the isopropylphenyl moiety may enhance lipophilicity and facilitate interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both bacterial and fungal strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of this compound. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : In vitro assays revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| MCF-7 | 15 | 0.5 |
| A549 | 20 | 0.8 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Enzyme Inhibition : Targeting specific kinases or phosphodiesterases involved in cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multi-drug resistant strains. Results indicated that it could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Anticancer Research
A recent investigation focused on the cytotoxic effects on various cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment. The study reported enhanced apoptosis rates when combined with existing chemotherapeutic agents.
Q & A
Q. Q1. What are the standard synthetic routes for 1-(4-isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
The compound is synthesized via cyclocondensation of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide with thiourea or isothiocyanate derivatives under reflux in acetic acid or DMF. Key steps include:
- Cyclization : Reaction at 80–100°C for 6–12 hours to form the pyrimidinone core.
- Thiolation : Introduction of the mercapto (-SH) group via nucleophilic substitution or oxidative desulfurization .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Q2. How is the compound characterized structurally?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., 4-isopropylphenyl vs. pyrimidinone ring). The mercapto group shows a broad singlet at δ 3.5–4.0 ppm in DMSO-d6 .
- Mass Spectrometry : ESI-MS typically exhibits [M+H]+ peaks with accurate mass matching the molecular formula (CHNOS).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated to ±0.3% .
Advanced Synthetic Optimization
Q. Q3. How can catalytic systems improve the yield of the mercapto-substituted derivative?
The Preyssler-type heteropolyacid nanocatalyst (CsH[NaPWO]) enhances regioselectivity and yield (up to 92%) in thiolation steps compared to classical acids (e.g., HSO). Reaction conditions: 60°C, 4 hours in acetic acid. The catalyst is recyclable for ≥5 cycles without loss of activity .
Q. Q4. What are common side reactions during synthesis, and how are they mitigated?
- Oxidation of -SH : Avoid aerial oxygen by conducting reactions under nitrogen. Use antioxidants like BHT (butylated hydroxytoluene) .
- Ring-opening : Excess thiourea or controlled pH (4–6) prevents hydrolysis of the pyrimidinone core .
Biological Activity and Mechanism
Q. Q5. What biological targets are associated with this compound?
Pyrazolo[3,4-d]pyrimidinones are purine analogs that inhibit:
Q. Q6. How is the anti-proliferative activity assessed experimentally?
- Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., IC determination).
- Flow cytometry : Cell cycle analysis (e.g., S-phase arrest in U87 cells at 10 µM) .
- Western blotting : Detection of apoptosis markers (e.g., caspase-3 cleavage, p53 upregulation) .
Stability and Solubility
Q. Q7. What are the stability profiles under different storage conditions?
Q. Q8. How can aqueous solubility be improved for in vivo studies?
- Prodrug strategies : Replace -SH with disulfide bonds (e.g., S-acetyl derivatives).
- Nanoformulation : Liposomal encapsulation increases solubility from 0.2 mg/mL (free compound) to 5 mg/mL .
Data Contradictions and Resolution
Q. Q9. Conflicting reports exist on the cytotoxicity of pyrazolo[3,4-d]pyrimidinones. How are these resolved?
Q. Q10. Why do synthetic yields vary across studies (e.g., 21% vs. 92%)?
- Catalyst efficiency : Preyssler nanocatalysts improve yields vs. traditional acids .
- Purification losses : Silica gel chromatography may reduce recovery compared to recrystallization .
Advanced Mechanistic Studies
Q. Q11. How is target engagement validated in enzymatic assays?
Q. Q12. What computational methods support mechanistic hypotheses?
- Molecular docking (AutoDock Vina) : Predicts binding poses in ATP pockets (e.g., ΔG = –9.2 kcal/mol for ALDH1A1) .
- MD simulations : Confirms stability of ligand-enzyme complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
